molecular formula C11H12BrNO4 B5111595 2-methoxyphenyl (3-bromopropanoyl)carbamate

2-methoxyphenyl (3-bromopropanoyl)carbamate

Cat. No. B5111595
M. Wt: 302.12 g/mol
InChI Key: NWVRCJDEZWOJSD-UHFFFAOYSA-N
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Description

2-methoxyphenyl (3-bromopropanoyl)carbamate, commonly known as Br-MPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Br-MPC inhibits AChE by binding to its active site, blocking the enzyme's ability to break down acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that Br-MPC can effectively inhibit AChE activity in vitro and in vivo. In addition, Br-MPC has been shown to have antioxidant and anti-inflammatory properties, which can have potential therapeutic effects in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Br-MPC as an AChE inhibitor is its high potency and selectivity for the enzyme. However, one limitation is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on Br-MPC. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use as an anticancer agent, due to its antioxidant and anti-inflammatory properties. Additionally, further research could be done to improve its water solubility and develop more effective delivery methods.

Synthesis Methods

Br-MPC can be synthesized through a simple one-step reaction between 2-methoxyphenol and 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction yields Br-MPC as a white solid, which can be purified through recrystallization.

Scientific Research Applications

Br-MPC has been studied for its potential use as an enzyme inhibitor, specifically as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognitive function, and memory. Inhibition of AChE can lead to an increase in acetylcholine levels, which can have therapeutic effects in the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.

properties

IUPAC Name

(2-methoxyphenyl) N-(3-bromopropanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-16-8-4-2-3-5-9(8)17-11(15)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVRCJDEZWOJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl) N-(3-bromopropanoyl)carbamate

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